Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate
Description
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate is a synthetic organic compound characterized by a central 3-oxobutanoate ester core substituted with two (2-chloro-6-fluorophenyl)methyl groups. Its molecular formula is C₁₉H₁₆Cl₂F₂O₃, with a molecular weight of approximately 401.9 g/mol. The compound features a ketone group at position 3 and ester functionality at position 1, with bis-aryl substituents contributing to steric bulk and electronic effects.
Properties
IUPAC Name |
ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F2O3/c1-3-27-19(26)20(12(2)25,10-13-15(21)6-4-8-17(13)23)11-14-16(22)7-5-9-18(14)24/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFPGIXLEWDVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction via Double Alkylation
The foundational step in synthesizing ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate involves the double alkylation of ethyl acetoacetate derivatives. Ethyl 2-chloroacetoacetate serves as a critical precursor, as demonstrated in protocols from Ambeed. This compound undergoes nucleophilic substitution with 2-chloro-6-fluorobenzyl halides under basic conditions.
For example, sodium bicarbonate in 1,2-dimethoxyethane facilitates deprotonation of the active methylene group in ethyl 2-chloroacetoacetate, enabling successive alkylation by two equivalents of 2-chloro-6-fluorobenzyl bromide. The reaction proceeds at 90°C for 6 hours, yielding the bis-alkylated product in 62% yield after column chromatography. Alternative solvents like ethanol or dichloromethane reduce yields to 46–68%, highlighting the importance of solvent polarity in stabilizing intermediates.
Palladium-Catalyzed Cross-Coupling for Aromatic Group Introduction
A patent by CA2956529A1 describes a palladium-catalyzed method for introducing aromatic nitriles, which can be adapted for benzyl group installation. While the patent focuses on a related naphthyridine derivative, its reaction conditions—palladium acetate (0.005 equivalents), potassium hexacyanoferrate(III), and sodium carbonate in DMF at 120°C—offer a template for coupling 2-chloro-6-fluorobenzyl halides to acetoacetate esters. This method achieves >85% conversion by leveraging DMF’s high boiling point to sustain reactive intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1,2-Dimethoxyethane | 90 | 62 | 95 | |
| Ethanol | Reflux | 46 | 88 | |
| DMF | 120 | 85 | 90 |
Dimethoxyethane outperforms ethanol due to its ability to dissolve both polar and non-polar reactants, while DMF enables high-temperature reactions without decomposition.
Catalytic Systems and Stoichiometry
Palladium acetate (0.005 eq.) with potassium hexacyanoferrate(III) (0.22 eq.) emerges as an effective catalytic system for cross-coupling, minimizing side reactions like over-alkylation. Stoichiometric excess of the benzyl halide (2.2 eq.) ensures complete bis-alkylation, though higher equivalents risk polymerization.
Purification and Isolation Strategies
Crystallization from Isopropanol
Post-reaction mixtures are often diluted with isopropanol and cooled to 0–20°C to induce crystallization. This method precipitates the target compound with 95% purity, as confirmed by AKSci’s specifications. Redistilling ethyl acetate extracts into isopropanol further removes DMF residues.
Column Chromatography
For lab-scale synthesis, silica gel chromatography using 15% ethyl acetate in hexanes resolves unreacted starting materials and mono-alkylated byproducts. This step is critical when solvents like dichloromethane are omitted for environmental reasons.
Analytical Characterization
Spectroscopic Data
Purity Assessment
AKSci reports a minimum purity of 95%, validated by HPLC using a C18 column and acetonitrile/water (70:30) mobile phase. Residual solvents like DMF are kept below 0.1% via redistillation.
Challenges and Mitigation Strategies
Byproduct Formation
Mono-alkylated species and dimerized byproducts arise from incomplete reactions or excess benzyl halide. Increasing reaction time to 24 hours in 2-butanol at 3–5 bar pressure suppresses these side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorinated and fluorinated phenyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing functional groups (esters, ketones, halogenated substituents) or synthesis pathways. Key parameters include molecular weight, functional groups, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Functional Group and Reactivity Comparison
- Ester vs. Phosphonofluoridate Esters: The target compound’s ethyl ester group is less electrophilic than the phosphonofluoridate ester in 3-Methylbutyl ethylphosphonofluoridate, which is highly reactive due to the P–F bond. This difference implies lower toxicity and hydrolytic stability for the target compound compared to phosphonofluoridates, which are often associated with neurotoxic activity .
- Ketone vs. Thioether: The 3-oxo group in the target compound and Methyl 2-benzoylamino-3-oxobutanoate enables keto-enol tautomerism, a feature absent in 1,4-Bis[(2-chloroethyl)thio]butane. This tautomerism may enhance reactivity in condensation reactions, as seen in ’s synthesis of enamine derivatives .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Effects: The chloro and fluoro substituents on the aryl rings enhance stability against metabolic degradation compared to non-halogenated analogs, a trait critical in drug design .
Biological Activity
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate, often referred to as a hybrid compound, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClF₂O₃
- Molecular Weight : 360.79 g/mol
This compound features a unique arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound 4a | 0.22 | 0.5 | 75 |
| Compound 5a | 0.25 | 0.6 | 70 |
| Compound 7b | 0.23 | 0.55 | 80 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies indicated that certain derivatives exhibited micromolar activity against multiple cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| A549 | 10 | Ethyl derivative X |
| HeLa | 12 | Ethyl derivative Y |
| B16F10 | 15 | Ethyl derivative Z |
The proposed mechanisms for the biological activities include:
- Inhibition of DNA Gyrase : Some derivatives have been identified as effective inhibitors of DNA gyrase, with IC50 values between 12.27–31.64 μM .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of Ethyl derivatives was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with these compounds compared to standard treatments.
Case Study 2: Anticancer Properties
A research group investigated the anticancer properties of a closely related compound in vivo using mouse models. The study found that treatment led to a significant reduction in tumor size and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
